3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one
Description
3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H8BrCl2NO It is a member of the pyrrolidinone family, which is characterized by a five-membered lactam ring
Properties
IUPAC Name |
3-bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrCl2NO/c11-7-3-4-14(10(7)15)6-1-2-8(12)9(13)5-6/h1-2,5,7H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXMKBJIESFMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one typically involves the reaction of 3,4-dichlorophenylacetonitrile with bromine in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like DMF or DMSO and temperatures ranging from 0°C to 100°C.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include azides, thiocyanates, and various substituted amines.
Oxidation: N-oxides are the primary products.
Reduction: Amines are the major products formed.
Scientific Research Applications
3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and dichlorophenyl groups play a crucial role in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one
- 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2,5-dione
- 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidine-2-carboxamide
Uniqueness
3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both bromine and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidinone core with bromine and dichlorophenyl substituents. The presence of these halogen atoms enhances the compound's interaction with biological targets, making it a valuable candidate for drug development.
Structural Formula
The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Below are key areas of biological activity:
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| Escherichia coli | 3.12 - 12.5 µg/mL |
This suggests potent antibacterial activity compared to established antibiotics like ciprofloxacin.
2. Antiviral Properties
The compound has been evaluated for its antiviral potential, particularly against viruses that pose significant health risks. Preliminary studies suggest that it may inhibit viral replication through specific interactions with viral proteins or host cell receptors, although exact values remain to be determined.
3. Anticancer Effects
There is growing interest in the anticancer properties of this compound. Investigations have shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The ability to inhibit tumor growth in animal models has also been reported, highlighting its potential as a therapeutic agent in oncology.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, leading to altered enzyme activity.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurotransmission and potentially impacting conditions such as depression or anxiety.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. Variations in the substitution pattern on the pyrrolidine ring significantly affect biological potency and selectivity towards different targets.
Data Table: Biological Activity Overview
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 µg/mL | |
| Escherichia coli | 3.12 - 12.5 µg/mL | ||
| Antiviral | Various viruses | TBD | |
| Anticancer | Cancer cell lines | TBD |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific applications:
Case Study 1: Antimicrobial Efficacy
A study investigating its antimicrobial effects demonstrated significant inhibition of bacterial growth in clinical isolates, suggesting potential for use in treating resistant infections.
Case Study 2: Anticancer Activity
In cancer research, experiments showed that treatment with this compound led to reduced tumor size in xenograft models, indicating promising anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
